molecular formula C28H30N2O2S B4002589 2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide

2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No.: B4002589
M. Wt: 458.6 g/mol
InChI Key: WFFRWUREKXVZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C28H30N2O2S and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.20279938 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Enzymatic Activity

  • Cytochrome P450 and Other Enzymes in Drug Metabolism : Mette G. Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, Lu AA21004, identifying that its oxidative metabolism is facilitated by various enzymes including CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 in human liver microsomes. This study highlights the complex enzymatic interactions involved in drug metabolism, relevant to the compound (Hvenegaard et al., 2012).

Synthesis and Pharmacological Properties

  • Synthesis of Novel Piperidine Derivatives : H. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, investigating their anti-acetylcholinesterase activity. Their findings suggest the importance of substituting the benzamide with a bulky moiety for increased activity (Sugimoto et al., 1990).

  • Carbon-14 Labeling of Piperidinyl-Benzamide Derivatives : L. Gawell (2003) described the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a potent δ opioid receptor agonist. The incorporation of radioisotopes for tracing and studying biological processes is a crucial aspect of drug development (Gawell, 2003).

Biological Activity and Applications

  • Antibacterial and Antifungal Activities : Zhou Weiqun et al. (2005) studied N-(piperidylthiocarbonyl) benzamide and its Co(III) complexes, revealing significant antifungal properties against pathogens like Botrytis cinerea and Myrothecium. This research underscores the potential of such compounds in addressing fungal plant diseases (Weiqun et al., 2005).

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2S/c1-20-11-10-12-21(2)30(20)28(32)23-15-6-8-17-25(23)29-27(31)24-16-7-9-18-26(24)33-19-22-13-4-3-5-14-22/h3-9,13-18,20-21H,10-12,19H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFRWUREKXVZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide
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2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide
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2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide
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2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide

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